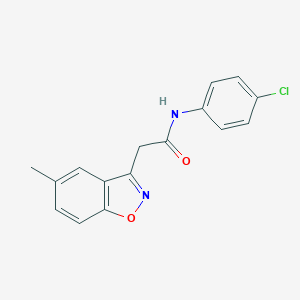
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a chemical compound that belongs to the class of benzisoxazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a chlorophenyl group and a benzisoxazole moiety, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of appropriate precursors, such as o-nitrophenyl derivatives, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide can be compared with other benzisoxazole derivatives, such as:
N-(4-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.
N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide: Contains a bromine atom instead of chlorine.
N-(4-methylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide: Has a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the chlorine atom.
属性
分子式 |
C16H13ClN2O2 |
|---|---|
分子量 |
300.74g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-2-7-15-13(8-10)14(19-21-15)9-16(20)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,20) |
InChI 键 |
MGRBNRLEMXPXRA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3-[3-(2,6-dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B501725.png)
![5-Bromo-3-[3-(2,4-dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B501726.png)
![5-Bromo-3-[3-(3,4-dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B501728.png)
![7-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one](/img/structure/B501731.png)
![4,5-dichloro-2-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B501732.png)
![ethyl 1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B501734.png)
![6-Ethyl-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501736.png)
![6-(3,5-Dimethylphenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501738.png)
![6-(2,4-Dimethylphenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501741.png)
![2-[3-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B501742.png)
![ethyl 1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B501743.png)
![3-(2-Fluorobenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501744.png)
![3-(2-Fluorobenzyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501747.png)
![6-(3,4-Dimethoxyphenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501748.png)
